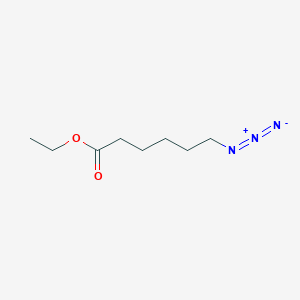

Ethyl 6-azidohexanoate

Vue d'ensemble

Description

Ethyl 6-azidohexanoate is an organic compound characterized by the presence of an ethyl ester and a terminal azide group connected by a six-carbon chain. Its molecular formula is C8H15N3O2, and it has a molecular weight of 185.22 g/mol . This compound is notable for its reactivity, particularly in click chemistry, where it forms stable triazole linkages with alkynes .

Applications De Recherche Scientifique

Ethyl 6-azidohexanoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: Investigated for its potential in drug delivery systems and the development of novel therapeutics.

Industry: Utilized in the production of polymers and materials with specific functional properties.

Mécanisme D'action

Target of Action

Ethyl 6-azidohexanoate is a compound that comprises an ethyl ester and a terminal azide group with a 5-carbon linker . The primary targets of this compound are molecules containing alkyne, BCN, and DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .

Mode of Action

The interaction of this compound with its targets results in the formation of a stable triazole linkage . This reaction is facilitated by the azide group present in the compound . The methyl ester groups in the compound can be hydrolyzed, reduced, or substituted under different conditions .

Biochemical Pathways

The compound’s ability to form stable triazole linkages suggests that it may influence pathways involving molecules with alkyne, bcn, and dbco groups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of molecules with alkyne, BCN, and DBCO groups can affect the compound’s reactivity . Additionally, factors such as pH and temperature may also influence the compound’s stability and reactivity.

Orientations Futures

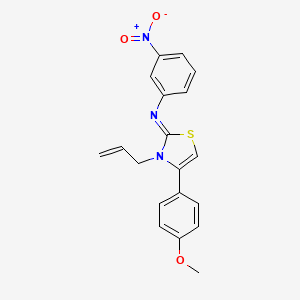

While specific future directions for Ethyl 6-azidohexanoate are not mentioned in the search results, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . This suggests that this compound and similar compounds may have potential applications in pharmaceutical research.

Analyse Biochimique

Biochemical Properties

The azide group in Ethyl 6-azidohexanoate can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The methyl ester groups can be hydrolyzed, reduced, or substituted under different conditions

Cellular Effects

The ability of the azide group to form a stable triazole linkage suggests that it could potentially influence cell function by interacting with various cellular components

Molecular Mechanism

The molecular mechanism of this compound involves the reaction of the azide group with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 6-azidohexanoate can be synthesized through a multi-step process involving the conversion of 6-bromohexanoic acid to 6-azidohexanoic acid, followed by esterification. The typical synthetic route includes:

Nucleophilic Substitution: 6-bromohexanoic acid is reacted with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to form 6-azidohexanoic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 6-azidohexanoate undergoes various chemical reactions, including:

Click Chemistry: The azide group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles.

Hydrolysis: The ester group can be hydrolyzed to form 6-azidohexanoic acid under acidic or basic conditions.

Common Reagents and Conditions:

Click Chemistry: Copper(I) sulfate (CuSO4) and sodium ascorbate in a solvent like water or tert-butanol.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Click Chemistry: 1,2,3-triazoles.

Reduction: 6-aminohexanoic acid.

Hydrolysis: 6-azidohexanoic acid.

Comparaison Avec Des Composés Similaires

6-Azidohexanoic acid: Similar structure but lacks the ethyl ester group.

Ethyl 4-azidobutanoate: Shorter carbon chain but similar functional groups.

Ethyl 8-azidooctanoate: Longer carbon chain but similar functional groups.

Uniqueness: Ethyl 6-azidohexanoate is unique due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in click chemistry and bioconjugation applications .

Propriétés

IUPAC Name |

ethyl 6-azidohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-2-13-8(12)6-4-3-5-7-10-11-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUGSWFFTHJOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2469508.png)

![1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2469509.png)

![1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2469511.png)

![5-[(3-methoxyphenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2469513.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2469514.png)

![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![2-methoxy-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2469516.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2469520.png)